molecular formula C6H7ClN2O B12966435 6-Chloro-5-ethylpyridazin-3(4H)-one

6-Chloro-5-ethylpyridazin-3(4H)-one

Cat. No.: B12966435
M. Wt: 158.58 g/mol
InChI Key: HIIXLNXAYUQGIO-UHFFFAOYSA-N
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Description

6-Chloro-5-ethylpyridazin-3(4H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the 6th position and an ethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethylpyridazin-3(4H)-one typically involves the chlorination of 5-ethylpyridazin-3(4H)-one. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethylpyridazin-3(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 6-substituted-5-ethylpyridazin-3(4H)-one derivatives.

    Oxidation Reactions: Formation of 5-ethylpyridazin-3(4H)-one-6-carboxylic acid or 5-ethylpyridazin-3(4H)-one-6-aldehyde.

    Reduction Reactions: Formation of 5-ethyl-3,6-dihydropyridazin-3(4H)-one.

Scientific Research Applications

6-Chloro-5-ethylpyridazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and inflammatory diseases.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ethyl group contribute to the compound’s binding affinity and specificity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, facilitating the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-N-ethylpyridazin-3-amine: Similar structure but with an amino group instead of a carbonyl group.

    6-Chloro-4-methylpyridazin-3-amine: Similar structure but with a methyl group at the 4th position.

Uniqueness

6-Chloro-5-ethylpyridazin-3(4H)-one is unique due to the presence of both a chlorine atom and an ethyl group on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-chloro-5-ethyl-4H-pyridazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h2-3H2,1H3

InChI Key

HIIXLNXAYUQGIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=O)C1)Cl

Origin of Product

United States

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